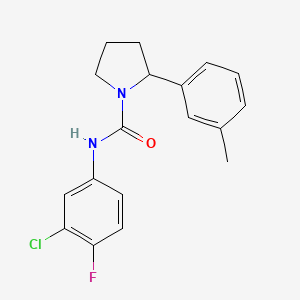![molecular formula C18H28N2O2 B6043299 N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)
N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine, also known as DMMPA, is a chemical compound that belongs to the family of morpholine-based drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit a range of pharmacological effects, including anxiolytic, antidepressant, and anti-addictive properties. N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用机制
N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine is a selective agonist of the sigma-1 receptor, a protein that is predominantly expressed in the central nervous system. Activation of the sigma-1 receptor has been shown to modulate a range of cellular processes, including calcium signaling, neurotransmitter release, and ion channel activity. N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine has also been shown to interact with other receptors, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the upregulation of neurotrophic factors. It has also been shown to enhance synaptic plasticity and promote neurogenesis in the hippocampus, a brain region that is involved in learning and memory.
实验室实验的优点和局限性
N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine has several advantages for use in lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine also has some limitations, including its limited solubility in water and its high cost.
未来方向
There are several potential future directions for research on N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which could have improved therapeutic potential for the treatment of neurological disorders. Another area of interest is the investigation of the cellular and molecular mechanisms underlying the effects of N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine on synaptic plasticity and neurogenesis. Additionally, the potential use of N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine as a tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes warrants further investigation.
合成方法
N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine can be synthesized through a multi-step process that involves the reaction of 2-morpholinoethanamine with 2-methylpropiophenone, followed by the reduction of the resulting product with lithium aluminum hydride. The final product is obtained through the reaction of the resulting intermediate with N,N-dimethylformamide.
属性
IUPAC Name |
1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15-6-4-5-7-16(15)8-9-18(21)20-12-13-22-17(14-20)10-11-19(2)3/h4-7,17H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDIUHGZASCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCOC(C2)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6043216.png)

![N-(4-bromophenyl)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B6043242.png)
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B6043256.png)
![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)


![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)



